molecular formula C9H8Cl2O2 B3053968 1-Chloro-3-(4-chlorophenoxy)propan-2-one CAS No. 57264-54-7

1-Chloro-3-(4-chlorophenoxy)propan-2-one

Cat. No. B3053968
CAS RN: 57264-54-7
M. Wt: 219.06 g/mol
InChI Key: TVICFYIGXQRSRN-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-chlorophenoxy)propan-2-one is a chemical compound with the molecular formula C9H8Cl2O2 . It has been used for pharmaceutical testing . It has been found to have antifungal and antibacterial properties . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .


Synthesis Analysis

The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one involves various chemical reactions. One study used Pseudomonas fluorescens lipase (PFL) as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . The reaction parameters were optimized to achieve maximum enantioselectivity .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(4-chlorophenoxy)propan-2-one is represented by the InChI code: 1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 . The molecular weight of the compound is 219.07 .


Chemical Reactions Analysis

In the kinetic resolution process, PFL selectively acylated the R-form of the racemic intermediate in a short duration of 3 hours . At 30 °C, enzyme activity of 400 units and substrate concentration of 10 mM gave a high enantioselectivity and conversion in an optimum time of 3 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-(4-chlorophenoxy)propan-2-one include a melting point of 63-72°C . The compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis

CPP is used in chemical synthesis due to its unique structure. It has a chloro group and a chlorophenoxy group attached to a propanone, which makes it a versatile compound in organic synthesis .

Intermediate in Drug Synthesis

CPP has been used as an intermediate in the synthesis of certain drugs. For example, it has been used in the kinetic resolution of a racemic intermediate of metoprolol, a selective β1-blocker drug .

Material Science

In material science, CPP could potentially be used in the development of new materials due to its unique structural properties. However, more research is needed in this area .

Analytical Chemistry

CPP can be used in analytical chemistry for the development of new analytical methods. Its unique structure and properties can be utilized in the development of new chromatographic techniques .

Environmental Science

In environmental science, CPP could potentially be used in studies related to the fate and transport of chlorinated organic compounds in the environment.

Biological Research

CPP could potentially be used in biological research, particularly in studies related to the biological activity of chlorinated organic compounds.

properties

IUPAC Name

1-chloro-3-(4-chlorophenoxy)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVICFYIGXQRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599694
Record name 1-Chloro-3-(4-chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57264-54-7
Record name 1-Chloro-3-(4-chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 44.2 parts of 1-chloro-3-(p-chlorophenoxy)-2-propanol in 75 parts of water are added 32.3 parts of sodium dichromate dihydrate. Then there is added dropwise, during a 5-hour period, a solution of 45 parts of sulfuric acid in 25 parts of water at a temperature <30° C. Upon completion, stirring is continued for 48 hours. The reaction mixture is poured onto water and the product is extracted twice with diisopropyl ether. The combined extracts are washed three times with water, dried, filtered and evaporated. The residue solidifies on scratching in ether. The solid product is crystallized from diisopropyl ether, yielding 25.2 parts of 1-chloro-3-(p-chlorophenoxy)-2-propanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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